molecular formula C8H10N4S B11092613 4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3(4H)-amine

4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3(4H)-amine

Cat. No.: B11092613
M. Wt: 194.26 g/mol
InChI Key: IMHMKIGEJBIXFR-UHFFFAOYSA-N
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Description

    4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: is a heterocyclic compound with the chemical formula CHNOS. It belongs to the class of thienopyrimidines.

  • The compound features a thieno[2,3-d]pyrimidine core, which consists of a fused thieno ring (containing sulfur) and a pyrimidine ring (containing nitrogen atoms).
  • Its systematic name reflects the amino group (NH2) at position 4 and the two methyl groups (CH3) at positions 5 and 6 on the thieno ring.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).

      Medicine: May have applications in drug discovery.

      Industry: Potential use in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights

    Properties

    IUPAC Name

    4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(9)12(10)3-11-8/h3,9H,10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IMHMKIGEJBIXFR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=C1C(=N)N(C=N2)N)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10N4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    194.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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